Gaudichaudianic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Gaudichaudianic Acid is a natural product found in Piper gaudichaudianum and Piper with data available.

Applications De Recherche Scientifique

Chemical Properties and Structure

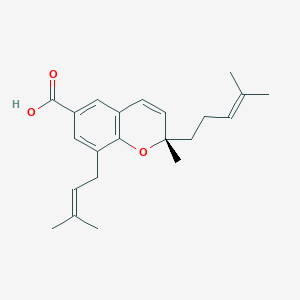

Gaudichaudianic acid is characterized by its unique prenylated structure, which contributes to its biological activity. Its absolute configuration has been determined through advanced techniques such as high-performance liquid chromatography with circular dichroism (HPLC-CD) . The compound exists as a racemic mixture, with studies indicating that the (+)-enantiomer exhibits greater biological activity than its counterpart .

Trypanocidal Activity

This compound has been identified as a potent trypanocidal agent against Trypanosoma cruzi, the causative agent of Chagas disease. Research has shown that both enantiomers of this compound possess significant activity, with the racemic mixture demonstrating a synergistic effect that enhances its efficacy .

Case Study:

- A study evaluated the trypanocidal effects of this compound on various strains of T. cruzi, revealing a strong correlation between concentration and efficacy. The results indicated that the compound could serve as a lead for developing new treatments for Chagas disease.

Enzyme Inhibition

This compound has been studied for its ability to inhibit key digestive enzymes, specifically α-glucosidase and lipase. These enzymes are crucial in carbohydrate and lipid metabolism, making them important targets for managing obesity and diabetes.

Data Table: Inhibitory Activity of this compound

The inhibitory activity suggests that this compound could be beneficial in formulating dietary supplements or pharmaceuticals aimed at controlling blood sugar levels and reducing fat absorption.

Antifungal Properties

In addition to its trypanocidal and enzyme-inhibitory activities, this compound has demonstrated antifungal effects against various phytopathogenic fungi. This property highlights its potential application in agricultural settings to combat fungal infections in crops.

Case Study:

- Research conducted on the antifungal efficacy of this compound showed promising results against several strains of fungi, suggesting its use as a natural fungicide in sustainable agriculture .

Biosynthetic Insights

Recent studies have elucidated the biosynthetic pathways leading to the production of this compound in Piper gaudichaudianum. Utilizing RNA sequencing techniques, researchers have mapped out the metabolic routes involving p-hydroxybenzoic acid as a precursor . Understanding these pathways not only enhances knowledge about the compound's natural production but also opens avenues for synthetic biology applications to produce this compound in larger quantities.

Propriétés

Formule moléculaire |

C22H28O3 |

|---|---|

Poids moléculaire |

340.5 g/mol |

Nom IUPAC |

(2S)-2-methyl-8-(3-methylbut-2-enyl)-2-(4-methylpent-3-enyl)chromene-6-carboxylic acid |

InChI |

InChI=1S/C22H28O3/c1-15(2)7-6-11-22(5)12-10-18-14-19(21(23)24)13-17(20(18)25-22)9-8-16(3)4/h7-8,10,12-14H,6,9,11H2,1-5H3,(H,23,24)/t22-/m0/s1 |

Clé InChI |

TXHBNVYFCZMCPB-QFIPXVFZSA-N |

SMILES isomérique |

CC(=CCC[C@]1(C=CC2=C(O1)C(=CC(=C2)C(=O)O)CC=C(C)C)C)C |

SMILES canonique |

CC(=CCCC1(C=CC2=C(O1)C(=CC(=C2)C(=O)O)CC=C(C)C)C)C |

Synonymes |

gaudichaudianic acid |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.